2-Bromo-1,3-bis(bromomethyl)benzene, also known as α,α',2-Tribromo-m-xylene, is an organic compound synthesized from various starting materials like m-xylene or 1,3-dibromobenzene. The specific process involves multiple steps, including bromination, alkylation, and purification. Researchers have reported various methods for its synthesis, with details on reaction conditions, yields, and characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].
While the specific research applications of 2-Bromo-1,3-bis(bromomethyl)benzene are not extensively documented, its properties suggest potential uses in various scientific fields:
2-Bromo-1,3-bis(bromomethyl)benzene is an organic compound with the molecular formula . It features a benzene ring substituted with two bromomethyl groups at the 1 and 3 positions and a bromine atom at the 2 position. This compound is characterized by its unique structural arrangement, which results in two independent molecules in its crystal form, one of which exhibits whole-molecule disorder. The melting point of this compound is approximately 106°C, indicating its stability under standard laboratory conditions .
2-Bromo-1,3-bis(bromomethyl)benzene exhibits significant biological activity. It has been identified as a potential inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C9. These interactions suggest that the compound may influence drug metabolism and pharmacokinetics in biological systems . Additionally, it has been noted for its low gastrointestinal absorption and potential permeability across biological membranes .
The synthesis of 2-Bromo-1,3-bis(bromomethyl)benzene typically involves the following steps:
This compound has several applications in organic synthesis and materials science:
Studies have shown that 2-Bromo-1,3-bis(bromomethyl)benzene interacts with various biological targets due to its electrophilic nature. Its ability to inhibit cytochrome P450 enzymes suggests that it could modulate drug metabolism pathways significantly. Further research into its interactions could unveil additional therapeutic potentials or toxicological concerns associated with its use .
Several compounds share structural similarities with 2-Bromo-1,3-bis(bromomethyl)benzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Bromo-3-(bromomethyl)benzene | 823-78-9 | 0.93 |
1-Bromo-4-(bromomethyl)benzene | 589-15-1 | 0.93 |
1,4-Dibromo-2,3-dimethylbenzene | 75024-22-5 | 0.93 |
1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | 0.90 |
2-Bromo-4-(bromomethyl)-1-methylbenzene | 259231-26-0 | 0.90 |
What sets 2-Bromo-1,3-bis(bromomethyl)benzene apart from these similar compounds is its specific arrangement of bromine substituents and its unique reactivity profile, particularly regarding its interactions with cytochrome P450 enzymes. This specificity may enhance its potential utility in medicinal chemistry compared to other brominated compounds that lack such targeted biological activity .
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